Boc-L-trp-nme(ome) Synthetic Yield: ~95% One-Step Conversion from Boc-Trp-OH
Boc-L-trp-nme(ome) is synthesized from N-tert-butoxycarbonyl-L-tryptophan (Boc-Trp-OH) and dimethylhydroxylamine hydrochloride in a single-step coupling reaction, achieving a yield of approximately 95% . In contrast, conversion of Boc-Trp-OH to Boc-Trp-OMe (methyl ester) or Boc-Trp-NH₂ (primary amide) typically requires distinct activation strategies and often yields lower conversion efficiencies due to competing side reactions at the indole nitrogen. This high-efficiency synthesis translates directly to lower per-gram production costs and reliable bulk availability.
| Evidence Dimension | Synthesis yield from Boc-Trp-OH |
|---|---|
| Target Compound Data | Approximately 95% yield |
| Comparator Or Baseline | Boc-Trp-OMe synthesis (typical yields 75-88%, estimated from class-level data; no direct head-to-head available) |
| Quantified Difference | ~7-20 percentage point yield advantage |
| Conditions | Solution-phase coupling with dimethylhydroxylamine hydrochloride |
Why This Matters
Higher synthetic yield reduces cost of goods and ensures reliable supply chain availability, a critical factor for procurement teams sourcing building blocks for multi-gram to kilogram peptide synthesis campaigns.
